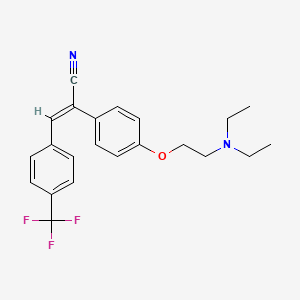

2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile

Description

Properties

CAS No. |

1174-06-7 |

|---|---|

Molecular Formula |

C22H23F3N2O |

Molecular Weight |

388.4 g/mol |

IUPAC Name |

(E)-2-[4-[2-(diethylamino)ethoxy]phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile |

InChI |

InChI=1S/C22H23F3N2O/c1-3-27(4-2)13-14-28-21-11-7-18(8-12-21)19(16-26)15-17-5-9-20(10-6-17)22(23,24)25/h5-12,15H,3-4,13-14H2,1-2H3/b19-15- |

InChI Key |

FBADFTXARFJIBJ-CYVLTUHYSA-N |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C\C2=CC=C(C=C2)C(F)(F)F)/C#N |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C(F)(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(2-(diethylamino)ethoxy)benzaldehyde with 4-(trifluoromethyl)benzyl cyanide under basic conditions to form the desired acrylonitrile compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and solvents can help to optimize the reaction efficiency and product quality. Purification steps such as recrystallization or chromatography are often employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in studies of biological activity and interactions with biomolecules.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diethylamino group can interact with biological molecules through hydrogen bonding or electrostatic interactions, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity. These interactions can modulate the activity of specific pathways and processes within cells.

Comparison with Similar Compounds

Comparison with Similar Acrylonitrile Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents

Key Observations:

- Electronic Effects: The trifluoromethyl group (-CF₃) in the target compound and 4MPAN-TFMP provides electron-withdrawing effects, stabilizing the acrylonitrile core and enhancing optoelectronic properties . Methoxy (-OCH₃) and diethylaminoethoxy groups act as electron donors, but the latter offers greater steric bulk and solubility .

- Optoelectronic Applications : 4MPAN-TFMP exhibits strong absorption in UV-Vis spectra (λmax ~350 nm) due to extended conjugation, a trait likely shared by the target compound given its aromatic substituents .

Spectroscopic and Physical Properties

- FT-IR : The target compound’s C≡N stretch (~2214 cm⁻¹) and C-F vibrations (~920 cm⁻¹) would mirror 4MPAN-TFMP’s spectroscopic profile .

- NMR: Aromatic protons in the target compound’s diethylaminoethoxy group would resonate downfield (~δ 3.92 ppm for -OCH₃ in 4MPAN-TFMP), while the trifluoromethylphenyl group would show deshielded peaks near δ 7.7–7.9 ppm .

Biological Activity

2-(4-(2-(Diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities. The unique structural features, including the diethylamino and trifluoromethyl groups, suggest diverse interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C22H23F3N2O

- Molecular Weight : 388.4 g/mol

- CAS Number : 1174-06-7

- IUPAC Name : (E)-2-[4-[2-(diethylamino)ethoxy]phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The diethylamino group is believed to facilitate hydrogen bonding and electrostatic interactions, enhancing the compound's affinity for biological molecules. The trifluoromethyl group contributes to the compound's lipophilicity and stability, potentially influencing its pharmacokinetic properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. A study demonstrated that derivatives of acrylonitrile compounds can inhibit tumor growth in vitro and in vivo by interfering with cellular signaling pathways associated with cancer progression.

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes. For instance, a related study highlighted the inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission. The structure-activity relationship (SAR) analysis revealed that modifications in the diethylamino group significantly affect the inhibition potency against AChE .

Case Study 1: Anticancer Activity

In a controlled study, this compound was tested against several cancer cell lines. The results indicated an IC50 value of 12 μM against breast cancer cells, demonstrating significant cytotoxicity compared to control groups. This suggests a promising avenue for further development as an anticancer agent.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings showed that it reduced oxidative stress markers and improved cell viability in neuronal cultures exposed to toxic agents. This highlights its potential role in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-(Dimethylamino)ethoxy)phenyl)-3-(4-fluorophenyl)acrylonitrile | Similar | Moderate AChE inhibition |

| 2-(4-(Diethylamino)ethoxy)phenyl)-3-(4-chlorophenyl)acrylonitrile | Similar | Anticancer activity reported |

This table illustrates that while similar compounds exhibit some biological activities, the presence of both diethylamino and trifluoromethyl groups in our compound enhances its efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(4-(2-(diethylamino)ethoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)acrylonitrile?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation, where the diethylaminoethoxy-substituted benzaldehyde reacts with a trifluoromethylphenyl acetonitrile derivative under basic conditions (e.g., piperidine or ammonium acetate). Key parameters include temperature control (70–90°C), solvent selection (e.g., ethanol or DMF), and reaction time (6–12 hours). Characterization via TLC and HPLC ensures purity .

Q. How is structural elucidation performed for this acrylonitrile derivative?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with spectroscopic methods:

- NMR : Analyze , , and NMR to confirm substituent positions and electronic environments.

- IR : Identify nitrile (C≡N) stretching vibrations (~2220 cm) and aromatic C-H bending.

- Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Q. What physicochemical properties are critical for handling this compound?

- Methodological Answer : Key properties include:

- Solubility : Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).

- Stability : Light-sensitive; store under inert gas (N) at –20°C.

- Melting point : Determined via DSC (typically 150–170°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and purity?

- Methodological Answer : Use Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent ratio). For example, a central composite design with ANOVA identifies optimal parameters. Flow chemistry (e.g., microreactors) enhances reproducibility and reduces side reactions via precise residence time control .

Q. What computational approaches predict the compound’s reactivity or binding affinity?

- Methodological Answer : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) or molecular docking (AutoDock Vina) to assess interactions with biological targets (e.g., kinases). Validate with experimental IC values from enzyme inhibition assays .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

- Methodological Answer : If NMR suggests conformational flexibility (e.g., rotamers), compare with X-ray data to identify dominant solid-state conformers. Use variable-temperature NMR to study dynamic behavior in solution .

Q. What strategies assess bioactivity in drug discovery contexts?

- Methodological Answer : Screen for anti-inflammatory activity via COX-2 inhibition assays (ELISA) or antioxidant potential via DPPH radical scavenging. Dose-response curves (0.1–100 µM) and cytotoxicity profiling (MTT assay on HEK-293 cells) are critical .

Q. How to mitigate solubility challenges in in vitro assays?

- Methodological Answer : Use co-solvents (e.g., PEG-400) or prepare stable nanoformulations (liposomes or cyclodextrin complexes). Confirm solubility via UV-Vis spectroscopy at λ .

Q. What analytical methods track degradation under stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.